molecular formula C23H21F7N4O3 B601772 3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 170902-81-5

3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B601772
CAS No.: 170902-81-5
M. Wt: 534.44
InChI Key:
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Description

A metabolite of Aprepitant

Mechanism of Action

Target of Action

The primary target of Fosaprepitant Impurity 1, also known as 3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one or 3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one, is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system .

Mode of Action

Fosaprepitant Impurity 1 acts as an NK1 receptor antagonist . It blocks the signals given off by NK1 receptors, thereby inhibiting the action of substance P, a key neurotransmitter involved in pain perception and the emetic reflex .

Biochemical Pathways

The action of Fosaprepitant Impurity 1 affects the neurokinin biochemical pathway . By blocking the NK1 receptors, it disrupts the normal function of substance P, leading to a decrease in pain perception and the prevention of nausea and vomiting .

Pharmacokinetics

Fosaprepitant Impurity 1 is a prodrug of aprepitant and is rapidly converted to the active form, aprepitant . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 , an important enzyme involved in drug metabolism . This can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of Fosaprepitant Impurity 1’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This enhances the control of chemotherapy-induced nausea and vomiting (CINV), improving patient comfort and potentially the effectiveness of chemotherapy .

Action Environment

The action, efficacy, and stability of Fosaprepitant Impurity 1 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect its pharmacokinetics due to potential drug-drug interactions . Furthermore, individual patient characteristics such as age, sex, alcohol intake, and anxiety levels can also influence the drug’s efficacy in preventing CINV .

Biochemical Analysis

Biochemical Properties

Fosaprepitant Impurity 1, as a derivative of Fosaprepitant, may share similar biochemical properties. Fosaprepitant is rapidly converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . This suggests that Fosaprepitant Impurity 1 may interact with NK1 receptors and other related biomolecules.

Cellular Effects

Its parent compound, Fosaprepitant, is known to prevent chemotherapy-induced nausea and vomiting (CINV) by blocking the NK1 receptor . This suggests that Fosaprepitant Impurity 1 may have similar effects on cell function, potentially influencing cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known that Fosaprepitant is converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . This suggests that Fosaprepitant Impurity 1 may also exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Fosaprepitant have shown its effectiveness in preventing CINV over time .

Metabolic Pathways

Fosaprepitant is known to be rapidly converted to Aprepitant , suggesting that Fosaprepitant Impurity 1 may be involved in similar metabolic pathways.

Properties

IUPAC Name

3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-OCCQLPPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 6
3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one

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